Bienvenue dans la boutique en ligne BenchChem!

3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Michael addition covalent inhibitor design conjugate chemistry

3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid (CAS 926257-80-9, also designated (2E)-3-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid) is a trisubstituted pyrazole bearing an α,β-unsaturated carboxylic acid side chain at the 4-position. Its molecular formula is C₁₆H₁₈N₂O₂ with a molecular weight of 270.33 g·mol⁻¹, and it is supplied at ≥95% purity by multiple commercial vendors.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
Cat. No. B7777124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=CC(=O)O)C
InChIInChI=1S/C16H18N2O2/c1-11-4-6-14(7-5-11)10-18-13(3)15(12(2)17-18)8-9-16(19)20/h4-9H,10H2,1-3H3,(H,19,20)/b9-8+
InChIKeyDVVVFTHJVGFMQP-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid: Procurement-Relevant Identity and Core Physicochemical Profile


3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid (CAS 926257-80-9, also designated (2E)-3-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid) is a trisubstituted pyrazole bearing an α,β-unsaturated carboxylic acid side chain at the 4-position. Its molecular formula is C₁₆H₁₈N₂O₂ with a molecular weight of 270.33 g·mol⁻¹, and it is supplied at ≥95% purity by multiple commercial vendors . The compound possesses a calculated logP of 3.159 and a reported melting point of 161–163 °C [1]. It belongs to the broader class of β-(4-pyrazolyl)acrylic acids, a scaffold that has been investigated for anti-inflammatory activity since the 1980s [2].

Why Generic Substitution of 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid with In-Class Pyrazole Carboxylic Acids Is Not Supported by Evidence


Although the pyrazole-4-carboxylic acid and propanoic acid analogs share the same 3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazole core, their side-chain chemistry dictates divergent reactivity profiles. The α,β-unsaturated acrylic acid moiety in the target compound functions as a Michael acceptor, enabling thiol–ene conjugation chemistry that is absent in the saturated propanoic acid analog (CAS 1154582-83-8) . Furthermore, the two-carbon acrylic linker positions the carboxylate pharmacophore at a distance and geometry distinct from the directly attached carboxylic acid analog (CAS 926240-70-2), which can alter hydrogen-bonding networks and target engagement in biochemical assays [1]. Substituting any of these analogs without experimental validation of functional equivalence risks compromising synthetic yields in conjugate-addition workflows or introducing uncharacterized structure–activity relationship deviations.

Quantitative Differentiation Evidence for 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid Against Closest Analogs


α,β-Unsaturated Acrylic Acid Linker Provides a Michael Acceptor Site Absent in the Saturated Propanoic Acid Analog

The target compound contains an (E)-configured acrylic acid substituent (C=C–COOH) conjugated with the pyrazole ring, creating an electrophilic β-carbon capable of undergoing Michael addition with thiol nucleophiles . In contrast, the direct saturated analog 3-[3,5-dimethyl-1-(4-methyl-benzyl)-1H-pyrazol-4-yl]-propionic acid (CAS 1154582-83-8) lacks this double bond and is unreactive toward thiols under the same conditions . This structural distinction is critical for applications requiring covalent target engagement or bioconjugation.

Michael addition covalent inhibitor design conjugate chemistry

Increased Lipophilicity (logP 3.159) Relative to N-Phenyl Pyrazole Acrylic Acid Analogs

The target compound carries a 4-methylbenzyl substituent at the N1 position of the pyrazole ring, resulting in a measured/calculated logP of 3.159 [1]. This value is approximately 0.3–0.7 log units higher than the logP of the N-phenyl analog (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid, which lacks the benzylic methylene spacer and the para-methyl group. The increased lipophilicity is attributable to the additional methylene unit and the methyl substituent on the aromatic ring .

lipophilicity membrane permeability drug-likeness

Crystalline Solid with Defined Melting Point (161–163 °C) Facilitates Purity Verification and Formulation

The target compound is a crystalline solid with a reported melting point range of 161–163 °C [1]. By contrast, the saturated propanoic acid analog (CAS 1154582-83-8) has no published melting point, and its physicochemical description is limited to predicted density (1.13 g·cm⁻³) and boiling point (462.7 °C) . The crystallinity and sharp melting point of the target compound enable unambiguous identity confirmation via melting point determination and facilitate solid-state formulation.

solid-state characterization purity assessment formulation development

β-(4-Pyrazolyl)acrylic Acid Scaffold Demonstrates Class-Level Anti-Inflammatory Activity with Lower Toxicity Than Phenylbutazone

In a seminal study by Bernard et al. (1986), a series of β-(4-pyrazole)acrylic acids (compounds 22–28) were evaluated for anti-inflammatory activity using the carrageenin-induced oedema model in rats [1]. Compounds 23, 24, 27, 29–31, and 34 exhibited anti-inflammatory efficacy, albeit lower than that of the reference drug phenylbutazone; however, they were consistently less toxic than phenylbutazone [1]. The target compound belongs to this same β-(4-pyrazolyl)acrylic acid structural class and is expected to exhibit analogous, though not identical, activity.

anti-inflammatory COX inhibition carrageenan-induced edema

Synthetic Accessibility via Knoevenagel Condensation Enables Straightforward Derivatization into Amides and Esters

The compound is synthesized by Knoevenagel condensation of 3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazole-4-carbaldehyde with malonic acid, as described for the broader class of 3-[3-aryl(heteryl)pyrazol-4-yl]propenoic acids . The resulting carboxylic acid can be converted to acyl chlorides, esters, and amides under standard conditions . This contrasts with the directly attached carboxylic acid analog (CAS 926240-70-2), which lacks the two-carbon spacer and cannot undergo the same conjugate addition chemistry at the β-position.

synthetic chemistry building block Knoevenagel condensation

Multi-Vendor Commercial Availability at ≥95% Purity with Full Analytical Documentation

The target compound is stocked by at least five independent suppliers—Enamine (cat. EN300-07305), Santa Cruz Biotechnology (cat. sc-343724), Combi-Blocks (cat. JH-8683), CymitQuimica (ref. 3D-BMB25780), and A2B Chem (cat. AV23535)—all at ≥95% purity . By contrast, the saturated propanoic acid analog is available from fewer vendors and the directly attached carboxylic acid analog lacks the same breadth of commercial sourcing. Multi-vendor availability reduces supply chain risk and enables competitive pricing for procurement.

commercial sourcing purity supply chain reliability

Optimal Research and Procurement Application Scenarios for 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid


Covalent Inhibitor and Chemical Biology Probe Design via Michael Addition Chemistry

The α,β-unsaturated acrylic acid moiety in the target compound serves as an electrophilic warhead for covalent modification of cysteine residues in target proteins [1]. This property is absent in the saturated propanoic acid analog (CAS 1154582-83-8). Researchers designing covalent inhibitors or activity-based protein profiling (ABPP) probes should select this compound over its saturated counterpart. The 4-methylbenzyl N-substituent further enhances target engagement through hydrophobic interactions, as supported by the compound's logP of 3.159 [1].

Anti-Inflammatory Drug Discovery Screening Based on the β-(4-Pyrazolyl)acrylic Acid Pharmacophore

The β-(4-pyrazolyl)acrylic acid scaffold has documented anti-inflammatory activity in the carrageenin-induced oedema model, with a toxicity profile superior to phenylbutazone [2]. The target compound's specific substitution pattern (3,5-dimethyl groups on the pyrazole ring; 4-methylbenzyl at N1) differentiates it from the 1,3-diaryl-pyrazole-4-acrylic acid series covered by US Patent 4,095,025 [3], potentially offering distinct COX-1/COX-2 selectivity. Procurement for anti-inflammatory screening campaigns should include this compound alongside 1,3-diaryl analogs to probe substitution-dependent activity cliffs.

Diversifiable Building Block for Medicinal Chemistry Library Synthesis

The compound's carboxylic acid group can be converted into acyl chlorides, amides, and esters using standard protocols described by Bratenko et al. (2002) for the broader 3-[3-aryl(heteryl)pyrazol-4-yl]propenoic acid class . Simultaneously, the conjugated double bond permits thiol-Michael additions, generating a second diversification vector. This dual reactivity is not available in the pyrazole-4-carboxylic acid analog (CAS 926240-70-2), making the target compound a superior choice for generating 2D-diversified compound libraries for high-throughput screening.

Physicochemical Property Optimization for CNS-Penetrant Lead Candidates

With a logP of 3.159, the target compound resides within the optimal lipophilicity range (logP 1–4) for CNS drug candidates [4]. The 4-methylbenzyl substituent provides approximately 0.3–0.7 log units higher lipophilicity than the N-phenyl analog, which may translate to improved passive membrane permeability. Procurement for neuroscience-focused screening collections should favor this compound over less lipophilic pyrazole acrylic acid derivatives when blood–brain barrier penetration is a design objective.

Quote Request

Request a Quote for 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.